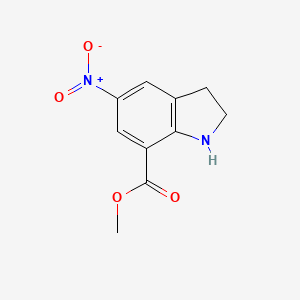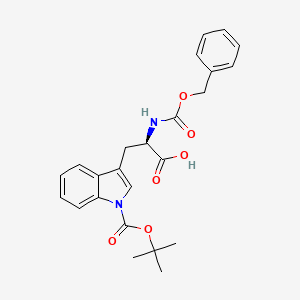![molecular formula C7H9ClN2O B1452376 2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol CAS No. 29449-82-9](/img/structure/B1452376.png)
2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol
Overview
Description
2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol, or 2-CPAE for short, is an organic compound with a broad range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 229.6 g/mol and a melting point of 122-123°C. 2-CPAE is a derivative of the pyridine class of compounds and is used in a variety of biochemical and physiological studies.
Scientific Research Applications
Biochemistry: Ligand for Bioactive Compounds
In biochemistry, “2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol” serves as a precursor for synthesizing ligands that bind to bioactive compounds. These ligands can mimic physiological effects similar to pyridoxal-amino acid systems, which are crucial in metabolic reactions . They exhibit a range of bioactivities, including antibacterial, antiviral, and anticancer properties.
Pharmacology: Drug Development
In pharmacology, this compound is utilized in the development of new drugs. Its structure is key in the synthesis of molecules that interact with various biological targets, potentially leading to the discovery of novel therapeutic agents .
Environmental Science: Chemosensors
“2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol” is researched for its application in environmental science as a component of chemosensors. These sensors detect specific ions or molecules in the environment, aiding in monitoring and managing environmental health .
Analytical Chemistry: Chromatography
Analytical chemists employ this compound in chromatography to separate mixtures based on the chemical properties of the components. It can act as a stationary phase or a derivatization agent to improve the detection of analytes .
Organic Synthesis: Building Blocks
Organic chemists value “2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol” for its versatility as a building block in the synthesis of complex organic molecules. It’s particularly useful in constructing pyridine rings, which are a common motif in many organic compounds .
Materials Science: Advanced Materials
In materials science, the compound finds application in the synthesis of advanced materials. Its molecular structure can contribute to the development of new materials with desired properties for electronics, coatings, and other technological applications .
properties
IUPAC Name |
2-[(6-chloropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYKLZKLZJHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1452297.png)



![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)
![9-(4-Tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole](/img/structure/B1452308.png)




